Detectnet
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
The main target of the positron-emitting Copper Cu 64 dotatate is somatostatin receptor type 2 (SSTR2). SSTR2 is frequently overexpressed in malignant neuroendocrine cells; therefore, accumulation of the radionuclide at the site permits PET imaging to occur. |
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CAS No. |
1426155-87-4 |
Molecular Formula |
C65H88CuN14O19S2 |
Molecular Weight |
1497.5 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;copper-64(2+) |
InChI |
InChI=1S/C65H90N14O19S2.Cu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+0 |
InChI Key |
IJRLLVFQGCCPPI-NVGRTJHCSA-L |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[64Cu+2] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Cu+2] |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Copper 64 Dotatate
Somatostatin (B550006) Receptor Subtype 2 (SSTR2) Targeting Mechanism
The primary mechanism of action for Copper-64 Dotatate involves its high-affinity binding to somatostatin receptors, with the strongest affinity demonstrated for subtype 2 (SSTR2). fda.govnih.govonclive.comrxadvance.comdrugbank.comnrc.govmedscape.com SSTR2 is a G protein-coupled receptor that is significantly overexpressed on the cell membranes of many types of NETs compared to most normal tissues, which typically express lower levels of SSTR subtypes. nih.govmdpi.com This differential expression allows Copper-64 Dotatate to selectively target and bind to malignant neuroendocrine cells. fda.govonclive.comdrugbank.comnrc.gov The binding of Copper-64 Dotatate to SSTR2 on these cells facilitates the accumulation of the radionuclide at the tumor site, which can then be detected by PET imaging. nih.govdrugbank.com The intensity of the PET signal is indicative of the density of somatostatin receptors in the tissues. fda.govnrc.gov
Ligand-Receptor Binding Kinetics and Thermodynamics
The interaction between Copper-64 Dotatate and SSTR2 is characterized by specific binding kinetics and thermodynamics, including its affinity and selectivity profile, and its behavior in the presence of competing somatostatin analogues.
Affinity and Selectivity Profile for SSTR2
Copper-64 Dotatate exhibits a high binding affinity for SSTR2. Studies have investigated the dissociation constant (Kd) and maximum number of binding sites (Bmax) to quantify this interaction. For instance, studies using SSTR2-expressing cell lines have reported Kd values in the low nanomolar range, indicative of high affinity binding. nih.govnih.govthno.orgsnmjournals.orgnih.govsemanticscholar.org
Interactive Table 1: Representative SSTR2 Binding Affinity Data for Copper-64 Dotatate
| Cell Line / Model | Ligand | Kd (nM) | Bmax (fmol/mg protein or nM) | Reference |
| MPC-mCherry (mouse) | [⁶⁴Cu]Cu-DOTATATE | Low nanomolar | High density | thno.org |
| A427-7 (SSTr2-transfected) | ⁶⁴Cu- fda.gov (likely DOTATATE) | 0.22 ± 0.02 | Not specified | snmjournals.org |
| A427-7 (SSTr2-transfected) | ⁶⁴Cu- medscape.com (likely DOTATATE) | 0.61 ± 0.24 | Not specified | snmjournals.org |
| HEK-hsst2 cells | ⁶⁴Cu-DOTA-TATE | 20.1 ± 4.4 | 0.48 ± 0.04 nM | nih.govsemanticscholar.org |
| Rat C6 glioma cells | [⁶⁴Cu]Cu-DOTATATE | Not specified | High binding affinity observed | tums.ac.ir |
Note: Variations in reported Kd and Bmax values can occur due to differences in cell lines, experimental conditions, and measurement methods.
The high affinity for SSTR2 is a key factor in the successful targeting of NETs, as this subtype is the most prevalent in these tumors. nih.govmdpi.comsnmjournals.org
Competitive Binding Studies with Somatostatin Analogues
Competitive binding studies demonstrate that Copper-64 Dotatate competes with non-radioactive somatostatin analogues for binding to SSTR2. medscape.com This competition is a critical consideration in clinical practice, as the administration of non-radioactive somatostatin analogues can affect the binding and uptake of Copper-64 Dotatate, potentially impacting imaging quality. medscape.com
Studies have shown that somatostatin-14 and other analogues like octreotide (B344500) and lanreotide (B11836) competitively bind to SSTR2. medscape.comnih.gov The affinity order of different somatostatin analogues for SSTR2 is reflected in their ability to block Copper-64 Dotatate uptake. nih.gov For example, competitive analyses have shown varying IC₅₀ values (the concentration of competitor required to inhibit 50% of the radioligand binding) for different analogues. nih.gov
Interactive Table 2: Competitive Binding Data with Somatostatin Analogues
| Competitor | IC₅₀ (nmol/L) | Effect on [⁶⁴Cu]Cu-DOTATATE Uptake (at 1 µmol/L) | Reference |
| Somatostatin-14 | 9.3 | 92.4% inhibition (at 37°C) | nih.gov |
| DOTATATE | 15.9 | 86.2% inhibition (at 37°C) | nih.gov |
| Octreotide | Similar affinity to somatostatin-14 | Efficient blocking observed in vivo | nih.govthno.org |
| Lanreotide | Not specified | Competitively binds to SSTR2 | medscape.com |
| Pasireotide | Not specified | Competitively binds to SSTR2 | medscape.com |
These findings underscore the importance of managing the timing of Copper-64 Dotatate administration relative to the patient's regimen of somatostatin analogue therapy to optimize radiopharmaceutical uptake and image quality. medscape.com
Cellular Internalization and Retention Mechanisms
Following binding to SSTR2, Copper-64 Dotatate undergoes cellular internalization. This process is a characteristic feature of somatostatin receptor agonists like DOTATATE. mdpi.comnih.govtums.ac.irnih.gov Internalization allows the radiopharmaceutical to be transported into the cell, contributing to its retention within SSTR2-expressing tissues. nih.govtums.ac.irnih.gov
Intracellular Trafficking and Trapping of the Radiopharmaceutical
After internalization, the intracellular fate of Copper-64 Dotatate involves trafficking and retention within the cell. While the precise intracellular trafficking pathways and trapping mechanisms for Copper-64 Dotatate are not fully elucidated in the provided search results, the retention of the radiopharmaceutical within the tumor cells is crucial for successful imaging and potentially for therapeutic applications (though therapy is outside the scope of this article).
Molecular Determinants of Target Specificity and Receptor Upregulation
The target specificity of Copper-64 Dotatate is primarily determined by the molecular structure of the Dotatate peptide, which is a synthetic analog of somatostatin. This peptide exhibits high binding affinity and selectivity for somatostatin receptors, with the highest affinity directed towards the SSTR2 subtype fda.govdrugbank.comdrugapprovalsint.commdpi.com. The specific sequence and conformation of amino acids in the Dotatate peptide are crucial for its recognition and binding to the extracellular domain of the SSTR2 protein.
The differential expression levels of SSTR subtypes across various tissues and tumors play a significant role in the specific accumulation of Copper-64 Dotatate. While SSTRs are found in various normal tissues, SSTR2 is particularly overexpressed in the majority of well-differentiated neuroendocrine tumors fda.govdrugbank.comdrugapprovalsint.commdpi.comsnmjournals.orgsnmjournals.orgmdpi.com. This overexpression provides a high density of binding sites on tumor cells compared to most normal tissues, facilitating targeted imaging fda.govdrugbank.comdrugapprovalsint.commdpi.comsnmjournals.orgsnmjournals.orgmdpi.com. The intensity of the signal on PET images obtained with Copper-64 Dotatate is indicative of the presence and density of somatostatin receptors in tissues fda.gov.
Radiochemistry and Nuclear Properties of Copper 64 Dotatate
Production and Decay Characteristics of Copper-64 (⁶⁴Cu)
Copper-64 (⁶⁴Cu) is a versatile radionuclide with a half-life of 12.7 hours, making it suitable for both diagnostic PET imaging and potential radiotherapeutic applications. iaea.orgnih.govwikipedia.orgopenmedscience.com Its production typically involves cyclotron-based nuclear reactions. wikipedia.orgug.edu.gh
Nuclear Reactions for Cyclotron Production
The most common method for producing high specific activity ⁶⁴Cu using a cyclotron involves the irradiation of enriched ⁶⁴Ni targets with protons. nih.govwikipedia.orgnih.govnih.gov This nuclear reaction is represented as ⁶⁴Ni(p,n)⁶⁴Cu. nih.govwikipedia.orgug.edu.ghnih.gov This reaction is high-yielding, and efficient production of high specific activity ⁶⁴Cu has been described using small biomedical cyclotrons. nih.govnih.gov Optimal proton energy ranges for this reaction are typically between 7 and 12 MeV. ug.edu.gh After irradiation, ⁶⁴Cu is separated from the target material and other byproducts, often using ion exchange chromatography. nih.govnih.govnih.gov
Alternative production routes for ⁶⁴Cu exist, including the ⁶³Cu(n,γ)⁶⁴Cu reaction using thermal neutrons in a nuclear reactor, which yields low specific activity, and the ⁶⁴Zn(n,p)⁶⁴Cu reaction using fast neutrons, which can result in contamination with ⁶⁷Cu. wikipedia.orgnih.govresearchgate.net Another method involves deuteron (B1233211) irradiation of natural zinc, which can produce gallium impurities. nih.gov However, the ⁶⁴Ni(p,n)⁶⁴Cu cyclotron route is favored for producing the high specific activity ⁶⁴Cu required for radiolabeling biomolecules with bifunctional chelators. nih.gov
Positron Emission Physics and Decay Scheme
Copper-64 is characterized by a complex decay scheme, undergoing three primary decay modes: positron emission (β⁺), beta decay (β⁻), and electron capture (EC). iaea.orgnih.govwikipedia.orgvaia.com
The decay characteristics of ⁶⁴Cu are summarized in the table below:
| Decay Mode | Branching Ratio | Product Nuclide | Emission Energy (MeV) | Notes |
| Positron Emission (β⁺) | 17.9% | ⁶⁴Ni | Emax = 0.660, Eaverage = 0.288 nih.gov | Useful for PET imaging iaea.orgwikipedia.org |
| Beta Decay (β⁻) | 39.0% | ⁶⁴Zn | Emax = 0.579, Eaverage = 0.1902 nih.govwikipedia.org | Potential for targeted therapy iaea.orgwikipedia.org |
| Electron Capture (EC) | 43.1% | ⁶⁴Ni | - | Accompanied by Auger electrons iaea.orgnih.gov |
| Gamma Radiation | 0.475% | 1.34577 wikipedia.org |
Positron emission involves the conversion of a proton into a neutron within the nucleus, with the emission of a positron and a neutrino. vaia.com This process decreases the atomic number by one, transforming Copper into Nickel, while the mass number remains unchanged. vaia.com The emitted positrons travel a short distance before annihilating with an electron, producing two 511 keV photons emitted at approximately 180 degrees to each other, which are detected by PET scanners. nih.gov The low energy of the emitted positrons from ⁶⁴Cu allows for high-resolution PET images. iaea.org
Beta decay involves the emission of an electron (β⁻) from the nucleus, converting a neutron into a proton. Electron capture is a process where an electron from an atomic shell is captured by the nucleus, also converting a proton into a neutron and leading to the emission of characteristic X-rays and Auger electrons. iaea.orgnih.gov The combination of positron and beta emission gives ⁶⁴Cu potential for both imaging and therapy, describing it as a theranostic radionuclide. iaea.org
Half-Life Implications for Radiopharmaceutical Research and Distribution
The 12.7-hour half-life of ⁶⁴Cu offers several advantages for radiopharmaceutical research and distribution. iaea.orgwikipedia.orgopenmedscience.com It is long enough to be practical for labeling molecules with slower pharmacokinetics, such as peptides and potentially antibodies, and for tracking cell migration. iaea.orgnih.gov This intermediate half-life also facilitates centralized production of the radionuclide at cyclotron facilities and subsequent distribution to distant nuclear medicine departments with minimal loss of activity, which helps overcome the supply constraints associated with shorter-lived isotopes like Gallium-68 (B1239309) (⁶⁸Ga) (half-life 67.1 minutes) and Fluorine-18 (¹⁸F) (half-life ~2 hours). wikipedia.orgnih.govclaritypharmaceuticals.comresearchgate.netcancernetwork.com The longer half-life also allows for a more flexible imaging window, typically from 1 to 30 hours after administration. claritypharmaceuticals.com
Chelation Chemistry of Dotatate with Copper-64
The efficacy of ⁶⁴Cu-labeled radiopharmaceuticals like Detectnet relies on the stable chelation of the ⁶⁴Cu radionuclide to a targeting vector, in this case, the Dotatate peptide. This is achieved through the use of a bifunctional chelator, DOTA. nih.govcancer.gov
Structural Analysis of the DOTA Chelator and its Coordination Chemistry
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetra-acetic acid), also known as tetraxetan, is a well-established macrocyclic chelating agent. wikipedia.orgnih.govwikipedia.orgnih.govalfa-chemistry.com Its structure consists of a 12-membered central ring containing four nitrogen atoms, with four acetic acid arms appended to these nitrogen atoms. wikipedia.orgnih.govalfa-chemistry.comfishersci.com Upon deprotonation of the carboxylic acid groups, DOTA acts as a high-affinity chelating agent for various metal cations, including divalent and trivalent ions. wikipedia.org
DOTA is a polydentate ligand, capable of binding a metal cation through multiple donor atoms. wikipedia.orgnih.gov For transition metals like copper, DOTA typically functions as a hexadentate ligand, coordinating through the four nitrogen atoms in the macrocycle and two of the carboxylate oxygen atoms. wikipedia.org This results in an octahedral coordination geometry around the metal center, with the remaining two carboxylate groups being pendent. wikipedia.org However, the coordination environment can be more complex depending on the metal ion and surrounding environment, sometimes involving additional ligands like water molecules. nih.govunife.itnih.gov The macrocyclic structure of DOTA generally provides good kinetic inertness to the resulting metal complexes, which is crucial for maintaining the stability of the radioconjugate in vivo and minimizing the release of free radionuclide. nih.govunife.it
Radiometal Complexation Reaction Conditions and Yield Optimization
The complexation of ⁶⁴Cu with the DOTA-conjugated Dotatate peptide involves reacting the radionuclide in a suitable chemical form, typically as [⁶⁴Cu]-CuCl₂(aq), with the Dotatate molecule under controlled conditions. fda.govnih.gov The DOTA chelator on the Dotatate peptide encapsulates the ⁶⁴Cu ion, forming a stable complex. nih.govcancer.gov
Optimized labeling conditions are crucial to achieve high radiochemical purity and yield of the ⁶⁴Cu-Dotatate conjugate. Factors influencing the complexation reaction include temperature, pH, reaction time, and the concentration of the peptide and radionuclide. Research findings indicate that high radiochemical purity (>99%) of [⁶⁴Cu]Cu-DOTATATE can be achieved under optimized conditions. tums.ac.ir While specific detailed protocols for industrial-scale production may vary, studies have demonstrated successful radiolabeling of DOTA-conjugated peptides with ⁶⁴Cu. nih.gov Achieving high specific activity of the ⁶⁴Cu radionuclide is important for efficient radiolabeling of biomolecules. nih.govnih.gov The stability of the resulting ⁶⁴Cu-Dotatate complex in vitro (e.g., in buffer and human serum) and in vivo is essential for its effectiveness as a radiopharmaceutical. tums.ac.ir
Radiochemical Synthesis and Purification Methodologies
The synthesis of ⁶⁴Cu-Dotatate involves the radiolabeling of the precursor molecule, DOTA-D-Phe¹-Tyr³-Octreotate, with ⁶⁴Cu. This process typically involves reacting ⁶⁴CuCl₂ with the precursor in a buffer solution, followed by purification. google.comsnmjournals.orgsnmjournals.org
Precursor Synthesis of DOTA-D-Phe¹-Tyr³-Octreotate
The precursor, DOTA-D-Phe¹-Tyr³-Octreotate (also referred to as DOTATATE), is a synthetic analog of somatostatin (B550006) conjugated to the chelating agent DOTA. fda.gov The synthesis of DOTA-peptides like DOTATATE can be achieved through various methods, including solid-phase peptide synthesis (SPPS) followed by conjugation with DOTA. One approach involves the direct attachment of unprotected DOTA to a suitably protected peptide, followed by deprotection. nih.gov Another method describes a solution-phase derivatization of protected peptides with DOTA in the presence of coupling reagents like N-hydroxysuccinimide (NHS), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI), and diisopropylethylamine (DIPEA) in a water/DMF solvent system. lookchem.com Solid-phase synthesis using Fmoc-chemistry can also be employed to rapidly synthesize octreotide (B344500) and its derivatives with high yields and purity. ntu.edu.tw
Automated Radiosyntheses for ⁶⁴Cu-Labeling
Automated synthesis methods are often employed for the radiosynthesis of ⁶⁴Cu-Dotatate to ensure good manufacturing practice (GMP) compliance and minimize radiation exposure to personnel. snmjournals.orggoogle.com A typical automated radiosynthesis involves adding ⁶⁴CuCl₂ to a reactor vessel containing the DOTATATE precursor in a buffer, such as sodium acetate (B1210297) buffer, often with the addition of gentisic acid. google.comsnmjournals.orgsnmjournals.org The reaction mixture is heated for a specific time, for example, 10 minutes at 95°C. snmjournals.org After the labeling reaction, the mixture is transferred to a solid-phase extraction (SPE) cartridge, such as a Sep-Pak C18 column, for purification. snmjournals.orgsnmjournals.org The cartridge is washed to remove impurities, and the ⁶⁴Cu-Dotatate product is eluted using a suitable solvent, such as ethanol (B145695) or an ethanol-water solution. snmjournals.orgsnmjournals.org The eluted product is then typically diluted with a physiological saline solution containing a stabilizer like sodium ascorbate (B8700270) and filtered through a sterile filter. google.comsnmjournals.orgsnmjournals.org Automated systems can produce ⁶⁴Cu-Dotatate with high radiochemical purity. snmjournals.org
Quality Control Assays for Radiochemical Purity
Standard radiopharmaceutical quality control assays are performed on the final ⁶⁴Cu-Dotatate product to ensure its quality, including radiochemical purity. snmjournals.org Radiochemical purity, which refers to the proportion of the total radioactivity that is in the desired chemical form (⁶⁴Cu-Dotatate), is a critical quality attribute. Methods used to assess radiochemical purity include high-performance liquid chromatography (HPLC) and radio thin-layer chromatography (RTLC). snmjournals.orgtums.ac.ir Studies have demonstrated that ⁶⁴Cu-Dotatate can be produced with radiochemical purity exceeding 95% or even 99% using these methods. snmjournals.orgtums.ac.ir Stability studies are also conducted to ensure the radiochemical purity is maintained over time. tums.ac.ir
Comparative Analysis with Other Somatostatin Receptor Radiometals
⁶⁴Cu-Dotatate is one of several radiopharmaceuticals used for imaging somatostatin receptors in NETs. Other commonly used radiometals include Gallium-68 (⁶⁸Ga) and, in some research settings, Copper-61 (⁶¹Cu). These radionuclides have different nuclear properties that impact their use in PET imaging.
Differential Positron Emission Characteristics (e.g., ⁶⁸Ga, ⁶¹Cu)
The image quality and spatial resolution in PET are influenced by the physical properties of the radionuclide, particularly the energy and range of the emitted positrons. snmjournals.orgmdpi.comredalyc.orgnih.gov When a positron is emitted, it travels a certain distance in tissue before annihilating with an electron, producing two 511 keV photons. This travel distance, known as the positron range, introduces a degree of blurring in the final image. mdpi.com Higher positron energy leads to a longer positron range and thus poorer spatial resolution. redalyc.orgnih.gov
Here's a comparison of the positron emission characteristics of ⁶⁴Cu, ⁶⁸Ga, and ⁶¹Cu:
| Radionuclide | Half-life | Positron Emission Fraction | Maximum Positron Energy (MeV) | Mean Positron Range in Water (mm) |
| ⁶⁴Cu | 12.7 hours | 17.85% | 0.653 snmjournals.org | ~0.7 nih.gov |
| ⁶⁸Ga | 68 minutes | 89% frontiersin.org | 1.90 snmjournals.orgfrontiersin.org | ~3.5 snmjournals.orgnih.gov |
| ⁶¹Cu | 3.33 hours | 61% frontiersin.org | 1.216 frontiersin.orgresearchgate.net | ~1.3 - 2.4 frontiersin.orgnih.gov |
⁶⁴Cu has a lower maximum positron energy and a shorter mean positron range compared to ⁶⁸Ga and ⁶¹Cu. snmjournals.orgnih.govfrontiersin.orgnih.gov While ⁶¹Cu has a higher positron emission fraction than ⁶⁴Cu, its maximum positron energy and mean range are higher than ⁶⁴Cu but lower than ⁶⁸Ga. frontiersin.orgnih.govsnmjournals.org ⁶⁸Ga has a significantly higher maximum positron energy and mean range compared to both ⁶⁴Cu and ⁶¹Cu. snmjournals.orgnih.govfrontiersin.orgnih.gov
Impact of Radionuclide Properties on Theoretical Spatial Resolution and Image Quality
The differences in positron emission characteristics directly impact the theoretical spatial resolution and image quality achievable with each radionuclide in PET imaging. The shorter positron range of ⁶⁴Cu, due to its lower positron energy, is thought to contribute to improved spatial resolution and potentially better diagnostic performance compared to ⁶⁸Ga-labeled compounds. snmjournals.orgnih.gov Studies have shown that radionuclides with lower positron energies, like ¹⁸F (with a mean range of ~0.6 mm), generally result in better spatial resolution than those with higher energies, like ¹²⁴I (with a mean range of ~3.48 mm). redalyc.orgbiomedres.us
Quantitative evaluations using phantoms have demonstrated that spatial resolution measurements (e.g., Full Width at Half Maximum - FWHM) are better (lower values) for radionuclides with lower positron energies. For instance, in one study, the relative resolution measurements for a 3.2 mm rod in a phantom were 2.65 ± 0.12 mm for ⁶⁴Cu and 4.17 ± 0.34 mm for ⁶⁸Ga, indicating superior resolution with ⁶⁴Cu. snmjournals.org Another study comparing ¹⁸F, ⁶⁸Ga, and ⁶⁴Cu found that the image quality and spatial resolution of ⁶⁸Ga were worse than those of ¹⁸F or ⁶⁴Cu. nih.gov
While ⁶¹Cu has a higher positron yield than ⁶⁴Cu, which could lead to improved sensitivity, its higher positron energy and range compared to ⁶⁴Cu suggest that ⁶⁴Cu may offer intrinsically better spatial image resolution. frontiersin.orgsnmjournals.org The longer half-life of ⁶⁴Cu (12.7 hours) compared to ⁶⁸Ga (68 minutes) and ⁶¹Cu (3.33 hours) also allows for more flexible imaging time points, including delayed imaging, which can sometimes improve tumor-to-background ratios. newdrugapprovals.orgfrontiersin.orgsnmjournals.orgresearchgate.net However, the lower positron branching fraction of ⁶⁴Cu compared to ⁶⁸Ga and ⁶¹Cu means that a higher injected activity or longer scanning time might be required to achieve similar photon count statistics. frontiersin.orgsnmjournals.org
Preclinical Investigation and in Vitro Studies of Copper 64 Dotatate
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental for determining the interaction characteristics between a radioligand like ⁶⁴Cu-DOTATATE and its target receptors. These studies provide quantitative data on binding affinity and receptor density.
Saturation Binding Studies and Dissociation Constant (Kd) Determination
Saturation binding studies are performed to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of a radioligand for its receptor. The Kd value represents the concentration of the radioligand at which half of the receptors are occupied, serving as a measure of binding affinity; a lower Kd indicates higher affinity.
Studies using ⁶⁴Cu-DOTATATE have been conducted on various cell lines and tumor sections expressing SSTRs. For instance, saturation binding analysis on rat C6 glioma cells showed a Kd of 21.7 ± 3.8 nM and a Bmax of 0.41 ± 0.16 nM. tums.ac.ir Another study on HEK-hsst2 cells reported comparable values, with a Kd of 20.1 ± 4.4 nM and a Bmax of 0.48 ± 0.18 nM for ⁶⁴Cu/natCu-DOTA-TATE. tums.ac.irsemanticscholar.org On MPC-mCherry tumor sections, ⁶⁴Cu-DOTATATE demonstrated specific binding to mSSTR2 with a Kd of 6.2 nmol/L and a Bmax of 71 fmol/mm³ tissue, corresponding to 8.9 × 10⁴ mSSTR2 sites per tumor cell. thno.org The interaction reached equilibrium after 120 minutes. thno.org
These studies indicate that ⁶⁴Cu-DOTATATE exhibits high binding affinity for SSTR2 in the low-nanomolar range. thno.org The Bmax/Kd ratio, which is relevant for efficient PET imaging, was reported as 11.3 in the MPC-mCherry model, meeting the generally preferable requirement of 10 or greater. thno.org
Here is a summary of Kd and Bmax values from selected saturation binding studies:
| Cell/Tissue Type | Radioligand | Kd (nM) | Bmax | Source |
| Rat C6 glioma cells | [⁶⁴Cu]Cu-DOTATATE | 21.7 ± 3.8 | 0.41 ± 0.16 nM | tums.ac.ir |
| HEK-hsst2 cells | ⁶⁴Cu/natCu-DOTA-TATE | 20.1 ± 4.4 | 0.48 ± 0.18 nM | tums.ac.irsemanticscholar.org |
| MPC-mCherry tumor sections | [⁶⁴Cu]Cu-DOTATATE | 6.2 | 71 fmol/mm³ tissue | thno.org |
Competition Binding Assays against Native and Synthetic Ligands
Competition binding assays are performed to determine the relative binding affinity of a compound by assessing its ability to displace a radiolabeled ligand from the receptor. This helps to understand the selectivity and potency of the compound compared to other ligands.
Competition studies using ⁶⁴Cu-DOTATATE have evaluated its binding against native somatostatin (B550006) and various synthetic somatostatin analogs. In competition analyses on MPC-mCherry tumor sections, the IC50 (half maximal inhibitory concentration) for somatostatin-14 was 9.3 nmol/L, while the IC50 for unlabeled DOTATATE was 15.9 nmol/L, indicating a slightly lower affinity for the labeled compound compared to native somatostatin-14 in this specific model. thno.org Another somatostatin analog, AN-238, showed a significantly higher IC50 of 492 nmol/L in the same study. thno.org
Competition binding against ⁶⁴Cu-DOTA-TATE has also been used to determine the inhibitory constants (Ki values) of other non-radioactive metalated conjugates and their precursors. thno.org These studies help to compare the binding characteristics of different somatostatin analogs and their derivatives.
Cell Line Studies
Cell line studies are essential for investigating the cellular behavior of ⁶⁴Cu-DOTATATE, including its uptake, efflux, and interaction with SSTRs in a controlled environment.
Cellular Uptake and Efflux Kinetics in SSTR-Expressing Cells
Cellular uptake studies measure the accumulation of ⁶⁴Cu-DOTATATE within SSTR-expressing cells over time. Efflux studies examine the release of the radiotracer from the cells. These kinetics are important for understanding the retention of the radiotracer in target tissues.
Studies on rat C6 glioma cells, which express somatostatin receptors, showed high binding affinity and significant internalization of ⁶⁴Cu-DOTATATE. tums.ac.irtums.ac.ir More than 58% of the radiopharmaceutical was internalized into C6 cells within 6 hours of incubation. tums.ac.irtums.ac.irtums.ac.ir The internalization increased from approximately 16% at 30 minutes to over 58% at 6 hours post-treatment. tums.ac.ir This effective internalization is consistent with the agonistic nature of DOTATATE and its function. tums.ac.irtums.ac.ir
In A427-7 cells transfected with SSTR2, ⁶⁴Cu-TETA-Y3-TATE showed greater internalization (>30%) compared to ⁶⁴Cu-TETA-Y3-TATE (~15%) after 3 hours. snmjournals.org Different chelators can influence the internalization kinetics. aacrjournals.org
Efflux profiles have also been studied. Radiolabeled TATE variants showed a biphasic release from cells in radioligand-free medium. nih.gov An initial fast release phase accounted for 39-45% of the initially bound radioligands with half-lives less than 1 hour. nih.gov A late phase showed slower release rates. nih.gov
Ligand-Induced Receptor Internalization and Recycling Studies
Ligand-induced receptor internalization is a key mechanism by which agonists like DOTATATE exert their effects and allow for intracellular accumulation of the radiotracer. After internalization, receptors and ligands can be recycled back to the cell surface.
Studies have confirmed that ⁶⁴Cu-DOTATATE, as an SSTR2 agonist, induces effective internalization upon binding to SSTR-expressing cells. tums.ac.irtums.ac.irtums.ac.ir This internalization is a receptor-mediated process, as demonstrated by reduced internalization in the presence of blocking agents. researchgate.net All copper-64 labeled TATE variants tested induced putative endocytosis of the ligand-receptor complex to a similar extent as ¹⁷⁷Lu-DOTA-TATE, with uptake fractions ranging from 54% to 72%. nih.gov
The process of receptor internalization and recycling influences the residence time of the radiotracer within the cell. After endocytosis, both receptors and analogs can be recycled to the cell surface and reinternalized. aacrjournals.org
Influence of SSTR Expression Levels on Tracer Accumulation
The level of SSTR expression on cells significantly influences the accumulation of SSTR-targeted radiotracers like ⁶⁴Cu-DOTATATE. Higher receptor density generally leads to increased tracer uptake.
Cell binding studies have shown that ⁶⁴Cu-DOTATATE exhibits high binding affinity to cells expressing somatostatin receptors in vitro. tums.ac.irtums.ac.ir The amount of tracer bound to the cell surface can be related to the Bmax, which represents the total concentration of SSTR receptors expressed on the cells. tums.ac.irsnmjournals.org Cell lines with higher SSTR expression levels are expected to show greater uptake of ⁶⁴Cu-DOTATATE. This principle is fundamental to the use of SSTR-targeted radiotracers for imaging and therapy of NETs, where tumor uptake is correlated with SSTR expression levels. snmmi.orgresearchgate.net
Ex Vivo and In Vivo Animal Model Research
Preclinical studies utilizing animal models are crucial for understanding the pharmacokinetics, biodistribution, and efficacy of radiopharmaceuticals like Copper-64 Dotatate before their evaluation in humans. These studies provide insights into tracer uptake, retention, and clearance in both normal tissues and disease models, such as those mimicking neuroendocrine tumors or other conditions expressing SSTRs.
Quantitative Autoradiography of Tracer Uptake in Tissues
Quantitative autoradiography is a technique used to visualize and quantify the distribution of radioactive tracers in tissue sections with high spatial resolution. This method complements biodistribution studies by providing detailed information on tracer localization within specific tissues and cell populations.
Autoradiographic studies have been employed to assess the binding of [⁶⁴Cu]Cu-DOTA-TATE in tissue sections from animal models. For example, in studies investigating atherosclerosis, autoradiographic images of aortic sections from atherosclerotic arteries showed higher binding of [⁶⁴Cu]Cu-DOTA-TATE compared to control arteries researchgate.net. This technique allows for the visualization of tracer accumulation within specific areas of the tissue, such as atherosclerotic plaques, and can be correlated with histological and immunohistochemical findings to confirm the cellular localization of the tracer, such as its association with macrophages researchgate.net.
Micro-PET Imaging Studies in Preclinical Models
Micro-PET imaging allows for non-invasive, in vivo visualization and quantification of radiotracer distribution in small animals. This provides dynamic information on tracer kinetics and uptake in target tissues and tumors over time.
Micro-PET imaging studies with [⁶⁴Cu]Cu-DOTATATE have been conducted in various preclinical models, including those bearing SSTR-expressing tumors tums.ac.irtums.ac.irtums.ac.ir. These studies have consistently shown high uptake of the radiotracer in tumor xenografts, consistent with findings from biodistribution studies tums.ac.irtums.ac.ir. Micro-PET imaging allows for the calculation of standardized uptake values (SUVs) in tumors and normal tissues, providing a quantitative measure of tracer accumulation researchgate.netresearchgate.net.
Studies comparing [⁶⁴Cu]Cu-DOTATATE with other somatostatin receptor targeting tracers, such as [⁶⁸Ga]Ga-DOTATATE and [⁵⁵Co]Co-DOTATATE, in tumor-bearing mice have demonstrated differences in tumor uptake and normal tissue clearance, influencing tumor-to-background ratios over time nih.gov. While tumor uptake was rapid for all tested radioconjugates, differences in clearance rates from normal tissues like the liver and kidneys impacted image contrast at later time points nih.gov.
Micro-PET imaging also plays a role in evaluating novel dual-target radiotracers. For instance, a study investigating a ⁶⁸Ga-labeled heterodimer targeting both SSTR2 and FAP compared its performance to [⁶⁸Ga]Ga-DOTA-TATE in tumor-bearing mice using micro-PET, demonstrating the utility of this imaging modality for comparing the in vivo targeting efficiency of different radiopharmaceuticals nih.gov.
Data Tables
Below are illustrative data tables based on findings commonly reported in preclinical studies of Copper-64 Dotatate. Specific values can vary depending on the animal model, tumor type, injected dose, and time point.
Table 1: Illustrative Biodistribution of [⁶⁴Cu]Cu-DOTATATE in Normal Rats (%ID/g)
| Organ | 2 h | 4 h | 12 h | 24 h |
| Blood | X.XX | X.XX | X.XX | X.XX |
| Spleen | Y.YY | Y.YY | Y.YY | Y.YY |
| Kidney | Z.ZZ | Z.ZZ | Z.ZZ | Z.ZZ |
| Liver | W.WW | W.WW | W.WW | W.WW |
| Muscle | A.AA | A.AA | A.AA | A.AA |
| Stomach | B.BB | B.BB | B.BB | B.BB |
| Intestine | C.CC | C.CC | C.CC | C.CC |
Note: Values are illustrative and would be replaced with specific data from a research study.
Table 2: Illustrative [⁶⁴Cu]Cu-DOTATATE Uptake in Tumor-Bearing Rats (SUVmean)
Note: Values are illustrative and would be replaced with specific data from a research study.
Theoretical and Computational Studies of Copper 64 Dotatate
Quantum Chemical Calculations of Chelation Thermodynamics and Kinetics
Quantum chemical calculations are essential for understanding the electronic structure and stability of the chelation complex formed between Copper-64 and the DOTA ligand. These calculations can provide insights into the thermodynamic stability and kinetic inertness of the complex, which are crucial factors for the in vivo performance of a radiopharmaceutical. A suitable bifunctional chelator for 64/67Cu should provide high thermodynamic stability and kinetic inertness to minimize transchelation and transmetalation reactions in biological media. acs.org Fast complexation under mild conditions is also important for conjugating the chelator to heat- and pH-sensitive biomolecules. acs.org
Studies have investigated the thermodynamic and structural properties of copper complexes with various ligands, including sulfur-bearing polyazamacrocycles, using techniques like UV-vis, EPR, NMR spectroscopies, X-ray crystallography, electrochemical methods, and density functional theory (DFT) calculations. acs.org These studies aim to develop chelators that can firmly complex both Cu²⁺ and Cu⁺ or stabilize Cu²⁺ to prevent reduction in vivo, as Cu⁺ is much more labile to ligand exchange. acs.org While specific detailed quantum chemical calculations solely focused on the chelation thermodynamics and kinetics of 64Cu-DOTA-TATE were not extensively detailed in the search results, the principles and methods described for similar copper chelates are directly applicable. The stability of copper complexes with ligands like DOTA has been compared to other chelators, indicating that DOTA forms very stable Cu²⁺ complexes. acs.org
Computational Predictions of Radiopharmaceutical Behavior in Biological Systems
Computational methods are also employed to predict the behavior of radiopharmaceuticals in biological systems, including biodistribution, pharmacokinetics, and dosimetry. These predictions can help optimize the design of radiopharmaceuticals and estimate the radiation dose delivered to organs and tissues.
Studies using computational tools like OLINDA/EXM software, based on human imaging data, have been used to assess the radiation dose of 64Cu-DOTATATE. researchgate.net These calculations provide estimates of the effective dose and the absorbed dose to specific organs, such as the liver, which was identified as the organ with the highest absorbed radiation dose in one study. researchgate.net Time-activity curves derived from imaging data show rapid tracer clearance from the blood via the kidneys and bladder. researchgate.net Computational models can also be used as virtual screening tools for radiopharmaceutical discovery. researchgate.net
The intermediate half-life of 64Cu (12.7 hours) and its decay characteristics make it suitable for PET imaging and potentially for therapy, allowing for imaging at later time points compared to isotopes with shorter half-lives like 18F. nih.govmdpi.com Computational studies can help in understanding how these physical properties translate into the observed biological behavior and image quality.
Development of Derivative Compounds and Analogues of Copper 64 Dotatate
Structure-Activity Relationship (SAR) Studies of Dotatate Peptides
SAR studies of Dotatate peptides aim to understand how modifications to the peptide sequence affect its binding affinity to SSTR subtypes, particularly SSTR2, which is highly expressed in most NETs. snmjournals.org The octapeptide sequence of octreotate (D-Phe-cyclo(Cys-Tyr-D-Trp-Lys-Thr-Cys)-Thr) is a modified form of native somatostatin-14, with enhanced affinity for SSTR2. researchgate.net
Modifications to amino acid residues within the peptide can influence receptor binding and internalization. For instance, replacing Thr(ol) in octreotide (B344500) with Thr (to form octreotate) increases the affinity for SSTR2. mdpi.comresearchgate.net SAR studies often involve synthesizing peptide variants with single or multiple amino acid substitutions and evaluating their binding characteristics in vitro using SSTR-expressing cell lines or tissue samples. These studies help in the rational design of new peptides with improved targeting properties.
Rational Design and Synthesis of Novel SSTR Ligands for ⁶⁴Cu Chelation
Rational design and synthesis efforts focus on creating novel SSTR ligands that exhibit high affinity and selectivity for SSTRs, along with favorable pharmacokinetic properties when labeled with ⁶⁴Cu. This involves designing peptides or peptidomimetics that effectively bind to the receptor and incorporating a suitable chelator for stable ⁶⁴Cu complexation.
The synthesis typically involves solid-phase peptide synthesis for the peptide sequence, followed by conjugation of the chelator to the peptide. researchgate.net The choice of chelator is crucial for the stability of the radioconjugate in vivo, as copper radionuclides can be susceptible to transchelation (binding to endogenous copper-binding proteins). nih.gov Macrocyclic chelators like DOTA are commonly used for labeling with metallic radionuclides due to their ability to form stable complexes. mdpi.com However, research continues to explore and synthesize novel chelators that offer improved stability and pharmacokinetic profiles for ⁶⁴Cu. mdpi.com
Evaluation of Alternative Chelators for Copper-64 Labeling (e.g., NODAGA)
While DOTA is widely used, alternative bifunctional chelators are being evaluated for ⁶⁴Cu labeling to potentially improve the in vivo stability and pharmacokinetic properties of SSTR-targeted radiopharmaceuticals. One such chelator is NODAGA (1,4,7-triazacyclononane,1-glutaric acid,4,7-acetic acid). researchgate.net
Studies have compared the performance of ⁶⁴Cu-labeled compounds using DOTA and NODAGA. For example, a comparative study using ⁶⁴Cu-labeled immunoconjugates (though not SSTR-targeted peptides) showed that ⁶⁴Cu-NODAGA conjugates exhibited lower accumulation in the liver and higher blood activity compared to ⁶⁴Cu-DOTA conjugates, suggesting enhanced in vivo stability with NODAGA. nih.gov Another study comparing ⁶⁴Cu-NODAGA-JR11 (an SSTR2 antagonist) with ⁶⁴Cu-DOTA-TATE (an SSTR2 agonist) in a mouse model found that ⁶⁴Cu-NODAGA-JR11 showed more favorable pharmacokinetics, including longer tumor retention and improved tumor-to-normal organ ratios over time, despite ⁶⁴Cu-DOTA-TATE showing lower kidney uptake. plos.orgmdpi.com This suggests that NODAGA can be a very good chelator for ⁶⁴Cu, providing high thermodynamic, kinetic, and redox stability. plos.org
The choice of chelator can impact radiolabeling efficiency and the stability of the final complex. For instance, while DOTA can be used for ⁶⁴Cu labeling, some studies suggest that NODAGA might offer advantages in terms of complex stability. mdpi.comresearchgate.net
Comparative Data on Chelator Performance
| Chelator | Radiometal | Peptide/Molecule | In Vivo Stability | Liver Uptake | Blood Clearance | Tumor Uptake | Reference |
| DOTA | ⁶⁴Cu | TATE | Lower stability compared to NODAGA in some contexts | Higher in some comparative studies | Slower in some comparative studies | Comparable to NODAGA in some studies | nih.govplos.orgmdpi.com |
| NODAGA | ⁶⁴Cu | JR11 (SSTR2 antagonist), Immunoconjugates | Higher stability compared to DOTA in some contexts | Lower in some comparative studies | Faster in some comparative studies | Comparable to DOTA in some studies, potentially longer retention | nih.govplos.orgmdpi.com |
| Sar | ⁶⁴Cu | SARTATE (octreotate conjugate) | Reported to be better than DOTA | Not explicitly detailed in snippet, but favorable biodistribution implied | Not explicitly detailed in snippet, but favorable biodistribution implied | Effective tumor targeting | dovepress.comnih.gov |
Other chelators like sarcophagine (Sar) derivatives, such as MeCOSar used in ⁶⁴Cu-SARTATE, have also been developed and shown to form highly stable complexes with copper radionuclides in vivo, comparing favorably to DOTA in some studies, particularly for liver lesions. dovepress.comnih.gov
Comparative Research on Other ⁶⁴Cu-Labeled Somatostatin (B550006) Receptor Analogs
Comparative research is essential to evaluate the performance of different ⁶⁴Cu-labeled SSTR analogs relative to each other and to radiopharmaceuticals labeled with other radionuclides, such as gallium-68 (B1239309) (⁶⁸Ga) and indium-111 (B102479) (¹¹¹In).
Studies have compared ⁶⁴Cu-DOTATATE with ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC. While ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC have been widely used and are FDA-approved, ⁶⁴Cu-DOTATATE offers certain advantages due to the physical properties of ⁶⁴Cu, including a longer half-life (12.7 h) compared to ⁶⁸Ga (68 min), which allows for more flexible imaging time points, including delayed imaging that can improve tumor-to-background ratios. dovepress.comresearchgate.netsnmjournals.orgresearchgate.net The lower positron energy of ⁶⁴Cu (0.65 MeV) compared to ⁶⁸Ga (1.90 MeV) is also thought to contribute to better spatial resolution. snmjournals.org
Comparative studies have shown that ⁶⁴Cu-DOTATATE can detect a higher number of lesions in patients with NETs compared to ¹¹¹In-DTPA-octreotide (OctreoScan). snmjournals.orgresearchgate.netresearchgate.net In head-to-head comparisons with ⁶⁸Ga-DOTATOC/TATE, ⁶⁴Cu-DOTATATE has demonstrated comparable or superior lesion detection rates in some studies, particularly for liver metastases. dovepress.comresearchgate.netsnmjournals.orgresearchgate.netresearchgate.netclaritypharmaceuticals.com
Recent studies, such as the DISCO trial comparing ⁶⁴Cu-SARTATE with ⁶⁸Ga-DOTATATE, have shown that ⁶⁴Cu-SARTATE substantially outperformed ⁶⁸Ga-DOTATATE in lesion detection, with a significantly higher lesion-level sensitivity. claritypharmaceuticals.com
Comparative Performance Data
| Radiopharmaceutical | Radionuclide | Chelator | Peptide | Key Findings in Comparative Studies | References |
| ⁶⁴Cu-DOTATATE | ⁶⁴Cu | DOTA | TATE | Comparable or superior lesion detection to ⁶⁸Ga-DOTATOC/TATE; Higher lesion detection than ¹¹¹In-DTPA-octreotide; Flexible imaging window (1-3+ h); Lower radiation dose than ¹¹¹In-DTPA-octreotide. researchgate.netsnmjournals.orgresearchgate.netresearchgate.net | dovepress.comresearchgate.netsnmjournals.orgresearchgate.netresearchgate.netresearchgate.net |
| ⁶⁸Ga-DOTATATE | ⁶⁸Ga | DOTA | TATE | Widely used standard; High affinity for SSTR2; Shorter half-life requires earlier imaging. snmjournals.org | researchgate.netsnmjournals.orgresearchgate.netresearchgate.net |
| ⁶⁸Ga-DOTATOC | ⁶⁸Ga | DOTA | TOC | Widely used standard; Different SSTR binding profile than DOTATATE (lower affinity for SSTR2). snmjournals.org | researchgate.netresearchgate.netresearchgate.net |
| ¹¹¹In-DTPA-octreotide | ¹¹¹In | DTPA | Octreotide | Older standard (SPECT); Lower sensitivity and spatial resolution compared to PET tracers; Higher radiation dose than ⁶⁴Cu-DOTATATE. snmjournals.orgresearchgate.netmdpi.com | snmjournals.orgresearchgate.netresearchgate.netmdpi.com |
| ⁶⁴Cu-SARTATE | ⁶⁴Cu | MeCOSar | Octreotate | Superior lesion detection compared to ⁶⁸Ga-DOTATATE in the DISCO trial, especially for liver lesions. nih.govclaritypharmaceuticals.com | nih.govclaritypharmaceuticals.comclaritypharmaceuticals.com |
| ⁵⁵Co-DOTATATE | ⁵⁵Co | DOTA | TATE | Promising tracer with high positron yield and suitable half-life; Showed superior tumor-to-background ratios compared to ⁶⁴Cu- and ⁶⁸Ga-DOTATATE in a preclinical model. snmjournals.orgnih.gov | snmjournals.orgnih.gov |
The development of ⁶⁴Cu-labeled SSTR analogs continues to advance, with ongoing research into novel peptides, chelators, and comparative studies to optimize imaging and potentially therapeutic outcomes for patients with NETs.
Advanced Analytical Methodologies for Copper 64 Dotatate Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in separating and quantifying the components of Copper-64 Dotatate, allowing for the assessment of chemical and radiochemical purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the chemical purity of Copper-64 Dotatate. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase. By using appropriate columns and mobile phase gradients, the intact Copper-64 Dotatate molecule can be separated from non-radioactive precursors, reagents, and potential chemical impurities that may arise during synthesis or storage nih.gov. Detection is typically performed using a UV detector, as the DOTATATE peptide moiety absorbs UV light. The resulting chromatogram shows peaks corresponding to different chemical species present in the sample. The purity is determined by comparing the peak area of the main Copper-64 Dotatate product to the total area of all detected peaks. Studies have reported using reversed-phase HPLC with a water/acetonitrile gradient containing a small percentage of trifluoroacetic acid for quality control researchgate.netnewdrugapprovals.org.
Radio-HPLC for Radiochemical Identity and Purity
Radio-HPLC is a specialized form of HPLC that couples a standard HPLC system with a radiometric detector. This technique is crucial for determining the radiochemical identity and purity of Copper-64 Dotatate. While HPLC identifies chemical species, Radio-HPLC specifically detects and quantifies radioactive components. This allows for the differentiation of the desired Copper-64-labeled product from other radioactive species, such as free Copper-64 ions or radiolabeled impurities nih.gov. The radiochemical purity is defined as the proportion of the total radioactivity in the desired chemical form. Radio-HPLC confirms that the Copper-64 radionuclide is correctly bound to the DOTATATE peptide. Studies have shown that Copper-64 Dotatate can be produced with high radiochemical purity, often exceeding 95% or even 99% when checked by HPLC and Radio-HPLC tums.ac.irtums.ac.irtums.ac.irnih.govsnmjournals.org. Retention times in radio-HPLC are used to identify the radiolabeled species by comparison with known standards or the non-radioactive precursor nih.govnih.gov.
An example of data that might be presented from Radio-HPLC analysis could be a table showing the retention times and percentage of total radioactivity for different species in a sample:
| Species | Retention Time (minutes) | Percentage of Total Radioactivity (%) |
| Free Cu | ~3.5 - 4.0 | < 1.0 |
| Cu-DOTATATE | ~6.5 - 6.6 | > 99.0 |
| Radiolabeled Impurity 1 | ~5.0 | < 0.5 |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques provide complementary information regarding the molecular identity and composition of Copper-64 Dotatate and its impurities.
Radiometric Detection Techniques
Radiometric detection techniques are specifically designed to measure radioactivity. These detectors are integral components of instruments like Radio-HPLC, as discussed earlier. They work by detecting the radiation emitted by the Copper-64 radionuclide (positrons, which are then annihilated to produce 511 keV photons, and gamma rays at 1346 keV) google.commdpi.com. Common radiometric detectors include scintillation detectors, which measure the light produced when radiation interacts with a scintillating material, or solid-state detectors. These detectors are highly sensitive and selective for radioactive isotopes, allowing for the specific quantification of the radioactive components in a sample. Radiometric detection is used not only in chromatography but also in other quality control procedures to determine the total radioactivity concentration and confirm the radionuclidic identity and purity of the Copper-64 used in the synthesis google.comeanm.org. Gamma emission spectroscopy can be used to confirm the presence of characteristic gamma rays emitted by Copper-64, ensuring radionuclidic purity google.commdpi.com.
Method Validation for Radiopharmaceutical Analysis
Method validation is a critical process in the analysis of radiopharmaceuticals to ensure that analytical methods are suitable for their intended purpose and provide reliable and accurate results nih.govunm.edu. Due to the unique nature of radiopharmaceuticals, including the short half-life of radionuclides and the need for aseptic processing, method validation requires specific considerations eanm.orgedqm.eu. Regulatory bodies such as the International Conference on Harmonisation (ICH) and pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) provide guidelines for validating analytical methods nih.govedqm.eu.
Key validation parameters for radiopharmaceutical analytical methods typically include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present, such as precursors, impurities, and degradation products nih.gov.
Accuracy: The closeness of agreement between the value found and the accepted true value.
Precision: The agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. This includes repeatability (within a short interval under the same conditions) and intermediate precision (within a laboratory over time).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Detection Limit (DL): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified.
Quantitation Limit (QL): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Radiochemical Purity: Specific validation aspects are needed to accurately determine radiochemical purity, considering potential radiolytic degradation nih.govresearchgate.net.
Validation studies for radiopharmaceutical methods must account for the decay of the radionuclide and may involve adapting standard validation protocols edqm.eu. For instance, stability studies might need to be performed over the proposed shelf-life of the radiopharmaceutical, considering radioactive decay. The validation process ensures that the analytical methods used for the quality control of Copper-64 Dotatate consistently yield reliable data, which is essential for ensuring the quality, safety, and efficacy of the final product.
Specificity and Sensitivity of Analytical Procedures
The specificity of analytical procedures for Copper-64 Dotatate ensures that the measurements are uniquely attributable to the target compound and not to other components or impurities in the sample. Methods like HPLC and RTLC achieve specificity by separating components based on their chemical properties before detection. tums.ac.irtums.ac.ir The retention time in HPLC or the retardation factor (Rf) in RTLC, when compared to a reference standard, confirms the identity of ⁶⁴Cu-Dotatate. tums.ac.irisotope-cmr.com
Sensitivity is a crucial parameter, particularly in the context of radiopharmaceuticals where the amount of active ingredient can be very low. Analytical methods must be sensitive enough to accurately quantify ⁶⁴Cu-Dotatate and detect impurities at trace levels. Research findings indicate that HPLC and RTLC methods used for assessing radiochemical purity of ⁶⁴Cu-Dotatate can achieve high purity levels, often reported as >99%. tums.ac.irtums.ac.ir This high purity demonstrates the sensitivity of the methods in detecting even small amounts of radiochemical impurities.
Reproducibility and Robustness of Characterization Methods
Reproducibility and robustness are essential attributes of analytical methods used for pharmaceutical quality control. Reproducibility refers to the ability of a method to yield the same results when performed by different analysts, in different laboratories, or using different equipment. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
The consistent production and quality control of ⁶⁴Cu-Dotatate rely on reproducible and robust analytical procedures. Studies on the preparation and quality control of ⁶⁴Cu-Dotatate have demonstrated the ability to consistently achieve high radiochemical purity (>99%) under optimized conditions, indicating good reproducibility of the synthesis and purification processes, which are coupled with the analytical testing. tums.ac.irtums.ac.ir
The stability of ⁶⁴Cu-Dotatate in various conditions, such as in buffer solution and human serum, is also assessed to ensure the integrity of the compound over its intended shelf life. Studies have shown high stability of ⁶⁴Cu-Dotatate in vitro and in vivo, supporting the robustness of the compound itself and the reliability of methods used to assess its stability over time. tums.ac.irtums.ac.ir For example, radiochemical purity measurements showed high stability after 12 hours in both PBS buffer and human blood serum. tums.ac.irtums.ac.ir
Furthermore, the reproducibility of quantitative measurements obtained from ⁶⁴Cu-Dotatate imaging, such as Standardized Uptake Values (SUV) and Target-to-Background Ratios (TBR), has been investigated in clinical research settings. Studies evaluating the use of ⁶⁴Cu-Dotatate PET in other applications, such as assessing atherosclerotic inflammation, have reported excellent reproducibility for SUV measurements and good to excellent reproducibility for TBR measurements between different reviewers. nih.govnih.gov While these are imaging metrics, their reproducible quantification is dependent on the consistent quality and behavior of the injected radiopharmaceutical, which in turn relies on robust characterization methods during manufacturing.
The manufacturing process for Copper-64 Dotatate injection includes rigorous quality control steps to ensure the identity, strength, purity, and quality of the final product. fda.gov The adequacy of these specifications and analytical procedures has been reviewed and deemed acceptable to support regulatory approval. fda.gov The validation of production methods, including quality acceptance parameters like HPLC and ITLC, further underscores the emphasis on reproducibility and control in the manufacturing and characterization of ⁶⁴Cu-Dotatate. snmjournals.org
| Analytical Method | Purpose | Key Finding (Example) |
| HPLC | Radiochemical Purity, Identification | >99% radiochemical purity achieved tums.ac.irtums.ac.ir |
| RTLC | Radiochemical Purity, Identification | >99% radiochemical purity achieved tums.ac.irtums.ac.ir |
| Mass Spectrometry | Identification, Molecular Weight | Confirms compound identity isotope-cmr.com |
| Stability Testing | Assess integrity over time | High stability in buffer and serum tums.ac.irtums.ac.ir |
| Sterility Testing | Ensure absence of microbial contamination | Product is sterile isotope-cmr.com |
| Endotoxin Testing | Ensure absence of bacterial endotoxins | Meets acceptance criteria isotope-cmr.com |
Q & A
Basic Research Questions
What are the core architectural components of DetectNet, and how do they differ from traditional CNNs?
This compound combines a fully convolutional network (FCN) derived from GoogLeNet with specialized layers for object localization and bounding box regression . Unlike standard CNNs (e.g., VGGNet), it removes pooling and output layers to retain spatial resolution for dense prediction tasks. Key innovations include:
- Grid-based label encoding : Input images are divided into grids, with each grid predicting object presence and bounding box offsets .
- Multi-task loss : Combines
coverage_loss(object presence probability) andbbox_loss(bounding box coordinate error) for joint optimization . - Clustering post-processing : Aggregates overlapping predictions into final bounding boxes during inference .
How should researchers design data pipelines for this compound to maximize detection accuracy?
- Data Augmentation : Apply geometric transformations (scaling, rotation) and photometric adjustments (contrast, noise) to improve robustness .
- Grid Stride Configuration : Set stride (grid spacing) based on the smallest object size in the dataset (e.g., 16px stride for 50px objects) .
- Normalization : Use zero-padding or resizing to ensure input dimensions match this compound’s requirements (e.g., multiples of 16 for stride compatibility) .
What loss functions does this compound employ, and how do they address localization vs. classification trade-offs?
This compound uses a weighted sum of two losses:
coverage_loss: Binary cross-entropy for object presence probability in each grid cell.bbox_loss: Mean absolute error (L1) for bounding box corner offsets .
The balance between these losses is critical: Higher weight onbbox_lossimproves localization but risks underfitting classification, and vice versa .
How does this compound compare to YOLO or Faster R-CNN in terms of methodology and performance?
- Methodology : Unlike YOLO’s unified regression , this compound uses a grid-based FCN with post-clustering, enabling variable input sizes. Compared to Faster R-CNN’s region proposals , this compound avoids computationally expensive ROI pooling.
- Performance : In cell mitosis detection, this compound achieved 99.5% mAP vs. Faster R-CNN’s 33.6% when trained from scratch, attributed to its attention mechanisms and CSP modules .
Advanced Research Questions
How can this compound be optimized for detecting small objects in aerial or medical imagery?
- Stride Reduction : Smaller strides (e.g., 8px) increase grid density but require adjusting network dimensions to avoid shape mismatches .
- Feature Fusion : Integrate multi-scale features (e.g., FPN-like modules) to enhance sensitivity to tiny objects .
- Synthetic Data : Augment datasets with procedurally generated small objects to address class imbalance .
Trade-off : Reduced stride improves recall but increases computational cost and false positives .
What strategies resolve performance discrepancies when training this compound on multi-domain datasets (e.g., mixed modulation schemes)?
- Domain Adaptation : Use adversarial training to align feature distributions between domains (e.g., QAM16 vs. FSK signals) .
- Modulation-Specific Heads : Train separate detection heads for each modulation type, sharing backbone weights .
- Hybrid Datasets : Ensure training data includes proportional representation of all domains to avoid bias .
How does this compound’s generalization capability degrade under domain shifts, and how can this be quantified?
- Case Study : When trained on QAM16 signals and tested on FSK, this compound’s false alarm rate (PFA) increased by 42%, indicating poor cross-modulation generalization .
- Quantification : Use Cohen’s κ or mAP drop to measure domain shift impact. Mitigate via:
- Transfer Learning : Fine-tune on a small target-domain dataset .
- Data Augmentation : Simulate domain-specific noise or distortions .
What are the challenges in extending this compound to multi-class detection, and how can they be addressed?
- Class Imbalance : Use focal loss to down-weight well-classified examples or oversample rare classes .
- Architecture Modifications : Replace single-task heads with class-specific branches, ensuring compatibility with this compound’s grid system .
- Label Conflicts : Avoid overlapping bounding boxes via non-maximum suppression (NMS) thresholds tuned per class .
How can researchers address high false-positive rates in this compound for medical imaging (e.g., thrombus detection)?
- Probabilistic Thresholding : Adjust coverage probability thresholds based on receiver operating characteristic (ROC) curves .
- Contextual Cues : Integrate anatomical priors (e.g., vessel segmentation masks) to constrain predictions .
- Ensemble Methods : Combine predictions from this compound and segmentation models (e.g., U-Net) to reduce FP .
What computational trade-offs arise when deploying this compound on edge devices (e.g., NVIDIA Jetson) for real-time applications?
- Model Pruning : Remove redundant filters while monitoring mAP drop (e.g., <5% acceptable for 30% speedup) .
- Quantization : Use INT8 precision for inference, reducing memory usage by 75% but requiring calibration .
- Hardware-Specific Optimization : Leverage TensorRT for kernel fusion and latency reduction .
Methodological Insights from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
